molecular formula C10H13N3 B13273803 5-(Butylamino)pyridine-2-carbonitrile

5-(Butylamino)pyridine-2-carbonitrile

Cat. No.: B13273803
M. Wt: 175.23 g/mol
InChI Key: AQMAYHVEQRYMRI-UHFFFAOYSA-N
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Description

5-(Butylamino)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N3 It is a derivative of pyridine, featuring a butylamino group at the 5-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butylamino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-(Butylamino)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonitrile group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-(Butylamino)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Butylamino)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylamino group can enhance the compound’s binding affinity to target proteins, while the carbonitrile group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    5-(tert-Butylamino)pyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.

    2-Aminopyridine: Lacks the butylamino and carbonitrile groups but shares the pyridine core.

    Pyridine-2-carbonitrile: Lacks the butylamino group but contains the carbonitrile group.

Uniqueness: 5-(Butylamino)pyridine-2-carbonitrile is unique due to the presence of both the butylamino and carbonitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-(butylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h4-5,8,12H,2-3,6H2,1H3

InChI Key

AQMAYHVEQRYMRI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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